molecular formula C9H3N3O3 B6329149 1,3,5-Triisocyanatobenzene CAS No. 7373-27-5

1,3,5-Triisocyanatobenzene

Cat. No.: B6329149
CAS No.: 7373-27-5
M. Wt: 201.14 g/mol
InChI Key: PQDIQKXGPYOGDI-UHFFFAOYSA-N
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Description

1,3,5-Triisocyanatobenzene is a chemical compound with the molecular formula C9H3N3O3. It is known for its high reactivity and is primarily used in the synthesis of polyurethane foam products, coatings, and adhesives. The compound is characterized by the presence of three isocyanate groups attached to a benzene ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triisocyanatobenzene can be synthesized through various methods. One common approach involves the reaction of 1,3,5-triaminobenzene with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent . The reaction can be represented as follows:

C6H3(NH2)3+3COCl2C6H3(NCO)3+3HCl\text{C}_6\text{H}_3(\text{NH}_2)_3 + 3\text{COCl}_2 \rightarrow \text{C}_6\text{H}_3(\text{NCO})_3 + 3\text{HCl} C6​H3​(NH2​)3​+3COCl2​→C6​H3​(NCO)3​+3HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with stringent safety protocols due to the hazardous nature of the reagents involved. The process typically includes steps such as purification and distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triisocyanatobenzene undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

    Polymerization: It can polymerize to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.

Common Reagents and Conditions

    Alcohols and Amines: These reagents are commonly used in reactions with this compound to form urethanes and ureas.

    Catalysts: Catalysts such as dibutyltin dilaurate are often employed to accelerate the reaction rates.

Major Products

    Polyurethanes: Formed through the reaction with polyols.

    Ureas: Formed through the reaction with amines.

Scientific Research Applications

1,3,5-Triisocyanatobenzene has several applications in scientific research:

    Material Science: Used in the synthesis of advanced materials such as polyurethane foams and coatings.

    Organic Synthesis: Serves as a building block for the synthesis of various organic compounds.

    Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.

Mechanism of Action

The mechanism of action of 1,3,5-triisocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate groups react with nucleophilic sites on other molecules, leading to the formation of stable covalent bonds. This reactivity is harnessed in the formation of polyurethanes and other polymeric materials .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triaminobenzene: A precursor in the synthesis of 1,3,5-triisocyanatobenzene.

    1,3,5-Triazine Derivatives: Compounds with similar structural features and reactivity.

Uniqueness

This compound is unique due to its three isocyanate groups, which provide multiple reactive sites for polymerization and other chemical reactions. This makes it a valuable compound in the production of polyurethanes and other advanced materials.

Properties

IUPAC Name

1,3,5-triisocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3N3O3/c13-4-10-7-1-8(11-5-14)3-9(2-7)12-6-15/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDIQKXGPYOGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N=C=O)N=C=O)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619430
Record name 1,3,5-Triisocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7373-27-5
Record name 1,3,5-Triisocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Like the triamide, 1,3,5-triureido benzene is also known. It is obtained from 1,3,5-triisocyanato-benzene with ammonia in ether (Gill et al., Soc. 1949, 1753; WG P 815 486). With the process according to the invention it is formed by treatment of benzene tricarboxylic acid-(1,3,5)-tri-N-chloramide with ammonia. Expediently, tri-N-chloramide is suspended in water, reacted with ammonia in the presence of cooling, followed by vigorous mixing of the reaction mixture. The reaction mixture should thereby never exceed a temperature of 25° C. Once the sediment is fully dissolved, the solution is quickly heated to the boil and kept at this temperature for about 15 to 30 min. After cooling, the precipitated 1,3,5-triureido-benzene is filtered off, washed and dried. At least stoichiometric quantities of ammonia are used hereby, i.e. one mole benzene tricarboxylic acid-(1,3,5)-tri-N-chloramide requires 6 moles of ammonia. It is advantageous to use up to 10 mole % excess ammonia and after separation of 1,3,5-triureido-benzene to use the filtrate for the reaction of additional tri-N-chloramide. The yield in this process step exceeds 97% of the theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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